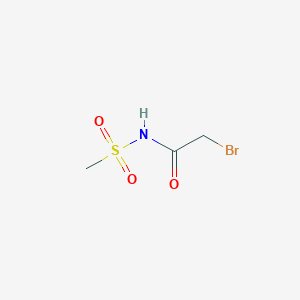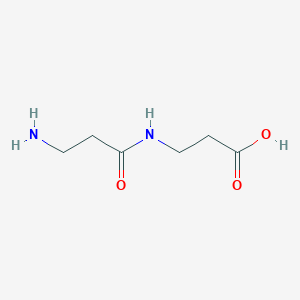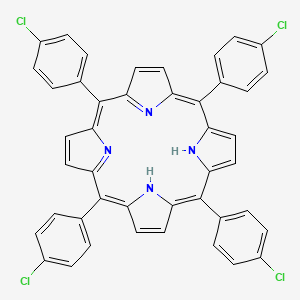
5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin is a chemical compound with the molecular formula C44H26Cl4N4 . It is a porphyrin derivative, which are a group of heterocyclic macrocycle organic compounds, composed of four modified pyrrole subunits interconnected at their α carbon atoms via methine bridges (=CH-) .
Synthesis Analysis
The synthesis of 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin involves the refluxing of 4-chlorobenzaldehyde and pyrrole in propionic acid . This process results in the formation of the desired compound .Molecular Structure Analysis
The molecular structure of 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin is complex, with a large number of atoms and bonds. The compound has a high molar mass of 752.516 Da and a monoisotopic mass of 750.091187 Da .Chemical Reactions Analysis
The compound has been used in various chemical reactions. For instance, it has been used as a catalyst for the selective O-methylation of phenols using methanol as an environmentally friendly methylating agent .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, a molar refractivity of 208.5±0.3 cm3, and a polar surface area of 57 Å2 . It also has a high logP value of 14.64, indicating its lipophilicity .Applications De Recherche Scientifique
Sensor Development
This compound has been utilized as an ionophore in the development of poly(vinyl chloride) (PVC) membrane sensors for detecting aluminium (III) ions . These sensors exhibit a wide linear concentration range and a low detection limit, making them highly sensitive and suitable for various analytical applications.
Medicine: Potentiometric Determination of Ions
In medicine, it serves as a sensor material for the potentiometric determination of aluminium (III) ions . This application is crucial for diagnosing and monitoring patients with diseases where aluminium levels are a concern.
Environmental Science: Photodynamic Effects
The photodynamic properties of porphyrin derivatives have been studied for their effects against Leishmania spp . This application is significant for environmental science as it provides a method to control parasitic diseases.
Materials Science: Membrane Morphology Analysis
In materials science, the compound’s role in analyzing PVC membrane morphology has been explored . This is important for the development of new materials with specific properties for industrial applications.
Analytical Chemistry: Aluminium Ion Selective Sensors
Analytical chemistry benefits from the use of this compound in aluminium (III)-selective sensors, which can be used for the direct determination of Al3+ in various water samples . This application is vital for water quality monitoring and treatment processes.
Photodynamic Therapy: Cancer Treatment
Porphyrin derivatives, including this compound, are being researched for their use in photodynamic therapy (PDT) against diseases like cancer . The ability of these compounds to generate singlet oxygen upon light irradiation makes them potential agents for non-invasive cancer treatments.
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin involves the condensation of pyrrole with 4-chlorobenzaldehyde followed by cyclization and reduction steps.", "Starting Materials": [ "Pyrrole", "4-chlorobenzaldehyde", "Acetic acid", "Sulfuric acid", "Sodium acetate", "Sodium borohydride", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Pyrrole is condensed with 4-chlorobenzaldehyde in the presence of acetic acid and sulfuric acid to form 5-(4-chlorophenyl)-2,3-dimethyl-1H-pyrrole.", "Step 2: The resulting product is cyclized by heating with sodium acetate in acetic acid to form 5,10-bis(4-chlorophenyl)-15,16-dihydroporphyrin.", "Step 3: The dihydroporphyrin is then reduced with sodium borohydride in methanol to form 5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin.", "Step 4: The final product is purified by column chromatography using chloroform as the eluent." ] } | |
Numéro CAS |
22112-77-2 |
Nom du produit |
5,10,15,20-Tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin |
Formule moléculaire |
C44H26Cl4N4 |
Poids moléculaire |
752.5 g/mol |
Nom IUPAC |
5,10,15,20-tetrakis(4-chlorophenyl)-21,22-dihydroporphyrin |
InChI |
InChI=1S/C44H26Cl4N4/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27/h1-24,49-50H |
Clé InChI |
DIQXAMMOXIZWFH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)N3)Cl |
SMILES canonique |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C9=CC=C(C=C9)Cl)N3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




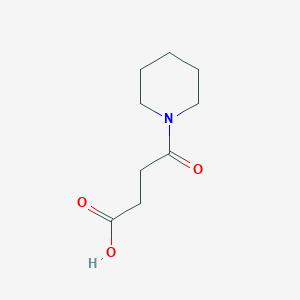
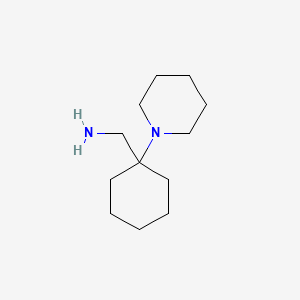
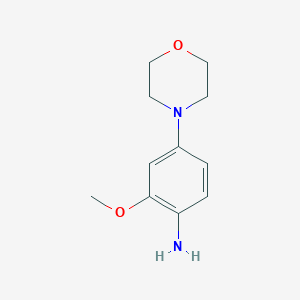


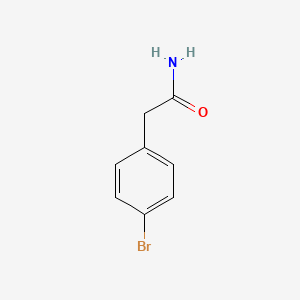
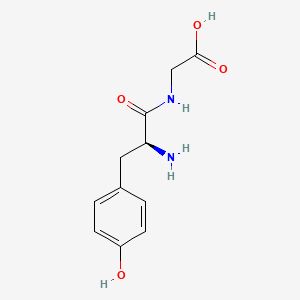
![Methyl n-[(benzyloxy)carbonyl]valyltyrosinate](/img/structure/B1582207.png)


